molecular formula C18H13NO3 B338820 2-(2-Naphthyl)-2-oxoethyl isonicotinate

2-(2-Naphthyl)-2-oxoethyl isonicotinate

Cat. No.: B338820
M. Wt: 291.3 g/mol
InChI Key: ZHPNFAOMEOAWSC-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)-2-oxoethyl isonicotinate is an ester derivative combining a naphthyl ketone moiety with an isonicotinic acid backbone. The naphthyl group may enhance lipophilicity and π-π stacking interactions, influencing its pharmacokinetic properties compared to similar esters .

Properties

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) pyridine-4-carboxylate

InChI

InChI=1S/C18H13NO3/c20-17(12-22-18(21)14-7-9-19-10-8-14)16-6-5-13-3-1-2-4-15(13)11-16/h1-11H,12H2

InChI Key

ZHPNFAOMEOAWSC-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Adamantane Moieties

Key Compounds :

  • 2-(Adamantan-1-yl)-2-oxoethyl benzoates (2a–q) and 2-(adamantan-1-yl)-2-oxoethyl 2-pyridinecarboxylate (2r) ().
Feature Adamantyl Esters (e.g., 2a–q, 2r) 2-(2-Naphthyl)-2-oxoethyl Isonicotinate
Core Structure Adamantane + benzoate/pyridinecarboxylate Naphthyl + isonicotinate
Conformation Synclinal (due to adamantane steric effects) Likely planar (naphthyl π-system dominance)
Biological Activity Antioxidant (H₂O₂ scavenging), anti-inflammatory (denaturation inhibition) Unknown, but naphthyl may enhance DNA intercalation or kinase inhibition
Synthesis 1-Adamantyl bromomethyl ketone + carboxylic acids (K₂CO₃, DMF) Likely analogous esterification (e.g., naphthyl ketone + isonicotinic acid chloride)

Key Findings :

  • Adamantyl derivatives exhibit selective antioxidant and anti-inflammatory effects, with nitrogen-containing variants (e.g., 2r) outperforming diclofenac sodium .
  • The naphthyl group in this compound may confer distinct solid-state packing (head-to-tail vs. π-stacking) and altered bioavailability compared to adamantane’s rigid cage structure .

Isonicotinate Derivatives with Bioactive Substituents

Key Compounds :

  • KDM5-C70 (Ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate) ().
Feature KDM5-C70 This compound
Core Structure Isonicotinate + dimethylaminoethylamino chain Isonicotinate + naphthyl ketone
Biological Activity Histone demethylase inhibition (↑ H3K4me3) Hypothesized: Anti-inflammatory, kinase modulation
Molecular Weight 336.43 g/mol ~323.34 g/mol (estimated)
Applications Cancer therapy (epigenetic regulation) Potential anti-inflammatory or antiviral use

Key Findings :

  • KDM5-C70’s dimethylaminoethylamino side chain is critical for its histone demethylase inhibitory activity, a feature absent in the naphthyl derivative .
  • The naphthyl group may redirect activity toward membrane-bound targets (e.g., kinases or GPCRs) rather than nuclear epigenetic enzymes .

Key Findings :

  • The naphthyl group’s extended conjugation could reduce reactivity in C–H activation but improve stability in biological environments .

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